2,4-Diamino-3,5-dimethylthiotoluene

Polyurethane curing Stoichiometry optimization Material cost reduction

2,4-Diamino-3,5-dimethylthiotoluene (CAS 102093-68-5; synonyms: 3,5-Dimethylthio-2,4-toluenediamine, DADMT) is the predominant 2,4-isomer (approximately 77–80% ) of the commercial aromatic diamine mixture known as Dimethylthiotoluenediamine (DMTDA, CAS 106264-79-3), also marketed under the trade name Ethacure 300. With molecular formula C9H14N2S2 and molecular weight 214.35 g/mol, this compound belongs to the aromatic diamine class of polyurethane/polyurea chain extenders and epoxy curing agents.

Molecular Formula C9H14N2S2
Molecular Weight 214.4 g/mol
CAS No. 102093-68-5
Cat. No. B034445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-3,5-dimethylthiotoluene
CAS102093-68-5
Molecular FormulaC9H14N2S2
Molecular Weight214.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)CS)N)CS
InChIInChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3
InChIKeyAOFIWCXMXPVSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-3,5-dimethylthiotoluene (CAS 102093-68-5): Procurement-Relevant Identity and Class Positioning


2,4-Diamino-3,5-dimethylthiotoluene (CAS 102093-68-5; synonyms: 3,5-Dimethylthio-2,4-toluenediamine, DADMT) is the predominant 2,4-isomer (approximately 77–80% ) of the commercial aromatic diamine mixture known as Dimethylthiotoluenediamine (DMTDA, CAS 106264-79-3), also marketed under the trade name Ethacure 300 [1]. With molecular formula C9H14N2S2 and molecular weight 214.35 g/mol, this compound belongs to the aromatic diamine class of polyurethane/polyurea chain extenders and epoxy curing agents. Its defining structural features—two amino groups ortho-positioned to methylthio (-SCH3) substituents on a methyl-substituted benzene ring—confer a distinct reactivity profile that positions it as a liquid, low-toxicity alternative to the historically dominant but carcinogenic solid curative MOCA (4,4'-Methylenebis(2-chloroaniline)) [2].

Why 2,4-Diamino-3,5-dimethylthiotoluene Cannot Be Indiscriminately Substituted by Other Aromatic Diamine Curing Agents


The aromatic diamine chain extender category includes compounds with superficially similar structures—DETDA (Diethyltoluenediamine), MOCA, and 4,4'-Methylenedianiline (MDA)—yet their processing behavior, toxicity profiles, and cured elastomer properties diverge substantially. DMTDA's methylthio substituents slow reactivity relative to DETDA by approximately one order of magnitude in gel time, providing a critical processing window for large-cast parts [1]. Conversely, MOCA is a solid at room temperature requiring energy-intensive pre-melting at approximately 110–120°C, while DMTDA is a pumpable liquid at 20°C, eliminating crystallization risk in meter-mixing equipment [2]. Furthermore, MOCA is classified as an IARC Group 1 human carcinogen associated with occupational bladder cancer, whereas DMTDA has no such carcinogenicity classification and is characterized as low chronic toxicity [3]. These orthogonal differences—in physical state, reactivity, and health hazard profile—mean that substituting one aromatic diamine for another without reformulation produces either processing failure, unacceptable workplace exposure, or compromised mechanical performance.

Quantitative Differentiation Evidence for 2,4-Diamino-3,5-dimethylthiotoluene (CAS 102093-68-5) vs. MOCA and In-Class Alternatives


Equivalent Weight Advantage: ~20% Material Reduction vs. MOCA at Identical Stoichiometry

DMTDA (as Ethacure 300/DADMT) exhibits an isocyanate equivalent weight of 107, compared to 133.5 for MOCA [1]. At the same prepolymer stoichiometry (95% theoretical), this translates to 9.9 parts DMTDA per 100 parts of a representative TDI-based prepolymer (NCO 4.1%) versus 12.4 parts MOCA—a 20.2% reduction in curative mass . This differential is a direct consequence of DMTDA's lower molecular weight per reactive amine group.

Polyurethane curing Stoichiometry optimization Material cost reduction

Room-Temperature Liquid State Eliminates Pre-Melting: Energy and Process Efficiency vs. Solid MOCA

DMTDA is a clear yellow liquid with a viscosity of 690 cSt (or cPs) at 20°C and a pour point below 4°C [1][2], enabling direct pumping, transfer, and meter-mixing without heating. In contrast, MOCA is a solid powder or granular material at ambient temperature (m.p. ~110°C) that must be melted at 110–120°C before use and is prone to solidification in mixing equipment if temperature control is lost [2][3]. The liquid state of DMTDA also permits processing prepolymers at lower temperatures than MOCA (room temperature to ~70°C vs. >100°C), eliminating the energy-intensive melting step [3].

Processing advantage Energy savings Low-temperature operation

Demolding Speed: RIM-Compatibility within 4 Minutes vs. MOCA Unsuitability for Rapid Injection Molding

In a controlled experiment using a semi-prepolymer RIM system (L-MDI/PPO prepolymer, NCO=13%), DMTDA-cured elastomers achieved demolding within 4 minutes, whereas MOCA-based formulations were unsuitable for RIM due to excessively long curing time caused by the steric hindrance and electron-withdrawing effect of the ortho-chlorine atoms on MOCA's -NH2 groups [1][2]. The mechanical properties of DMTDA-cured and MOCA-cured elastomers were reported as essentially equivalent under comparable hard-segment conditions [1].

Reaction Injection Molding RIM process Cycle time reduction

Toxicity Profile Differentiation: Non-Carcinogenic Liquid Diamine vs. IARC Group 1 Human Carcinogen (MOCA)

MOCA (4,4'-Methylenebis(2-chloroaniline)) has been classified as an IARC Group 1 carcinogen (carcinogenic to humans) since 2010, with documented occupational bladder cancer cases in chemical workers, and is subject to increasingly stringent regulatory restrictions across multiple jurisdictions [1][2]. In contrast, DMTDA (Ethacure 300) is explicitly characterized by its manufacturer (Albemarle/Ketjen) as having 'low chronic toxicity' and is marketed as an eco-friendly liquid diamine chain extender [3]. Toxicology test data indicate that contact with DMTDA does not cause pathological changes or tumors, and it does not emit toxic dust, smoke, or vapors during processing [4]. DMTDA does not carry the H340/H350 hazard statements associated with MOCA.

Occupational safety Carcinogenicity Regulatory compliance

Reactivity and Mechanical Property Enhancement: 3.7× MOCA Reactivity, 20–30% Tensile/Tear Strength Gain

Industrial application data indicate that DMTDA's reactivity with isocyanates is approximately 3.7 times that of MOCA, enabling rapid formation of rigid urea structures [1]. This higher reactivity is attributed to the absence of the electron-withdrawing ortho-chlorine substituents present in MOCA, which otherwise deactivate the amine groups. The resulting polyurethane elastomers exhibit tensile strength and tear strength enhancements of 20–30% relative to MOCA-cured equivalents, while maintaining excellent low-temperature elasticity down to −40°C [1]. Furthermore, hydrolysis resistance is improved by approximately 30% compared to MOCA-based elastomers, attributed to the hydrophobic character of the methylthio substituents [1].

Reactivity enhancement Tensile strength Tear resistance

Isomer-Specific Utility: 2,4-Isomer as Chain Extender in Fluorosilicone Polyurethane Underwater Acoustic Encapsulant

A peer-reviewed study in Materials Today Communications (2019) specifically utilized 2,4-diamino-3,5-dimethylthiotoluene—not the mixed-isomer DMTDA—as the chain extender in a fluorosilicone polyether polyurethane (FSPU) designed for underwater acoustically transparent encapsulation [1]. The resulting FSPU, formulated with 40 wt% hydroxyl fluorosilicone oil, achieved a water contact angle of 113.6°, minimum water absorption of 0.7%, and an insertion loss at 1000 kHz of only 220.60 dB/m—68.7% lower than the unmodified polyurethane baseline [1]. The study demonstrated that the specific 2,4-isomer contributed to a material with reduced glass transition temperature, improved cold resistance, and excellent acoustic transparency in seawater environments [1].

Underwater acoustics Fluorosilicone polyurethane Specialty encapsulant

High-Impact Application Scenarios for 2,4-Diamino-3,5-dimethylthiotoluene (CAS 102093-68-5) Based on Verified Differentiation Evidence


RIM and High-Throughput Polyurethane Casting Operations Requiring Rapid Demolding

In Reaction Injection Molding (RIM) processes where cycle time directly determines production economics, DMTDA's ability to achieve demolding within 4 minutes—versus MOCA's incompatibility with RIM—makes it the curative of choice [1]. The combination of room-temperature liquid handling (no pre-melting), ~20% lower material usage by equivalent weight, and rapid demolding translates to significant throughput gains and reduced energy consumption per unit produced [2].

Occupational Safety-Driven Replacement of MOCA in Regulated Manufacturing Environments

For manufacturing facilities in jurisdictions with strict occupational exposure limits for carcinogens, switching from MOCA (IARC Group 1) to DMTDA eliminates the requirement for extensive worker health surveillance, exposure monitoring, and specialized containment that MOCA mandates [3]. The liquid, low-volatility form (vapor pressure <1 Pa at 25°C) further reduces inhalation risk [4]. This scenario applies to polyurethane roller, wheel, caster, and industrial seal production where MOCA was historically the default curative.

Underwater and Marine Acoustic Encapsulant Formulations Using the Pure 2,4-Isomer

The demonstrated use of 2,4-diamino-3,5-dimethylthiotoluene (the specific isomer) in fluorosilicone polyurethane encapsulants for underwater acoustic transparency creates a procurement rationale for sourcing the defined 2,4-isomer (CAS 102093-68-5) rather than the mixed-isomer DMTDA [5]. The reproducible stoichiometry and isomer-controlled reactivity of the pure 2,4-isomer are critical for achieving the acoustic impedance matching and hydrophobicity (water contact angle >110°) required in sonar and hydrophone encapsulation applications.

Cold-Climate and Low-Temperature Curing Applications

Because DMTDA remains a pumpable liquid at 20°C with a pour point of approximately 4°C, it enables polyurethane casting and coating operations at ambient or moderately low temperatures where MOCA would solidify in equipment or require continuous heating [6]. DMTDA-cured elastomers maintain elasticity at −40°C, extending the service temperature range for seals, vibration dampers, and cold-chain transport components [7].

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